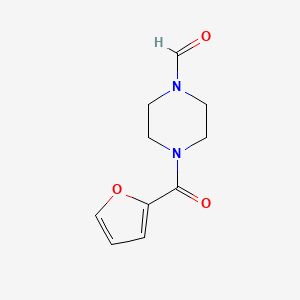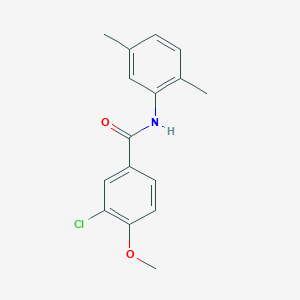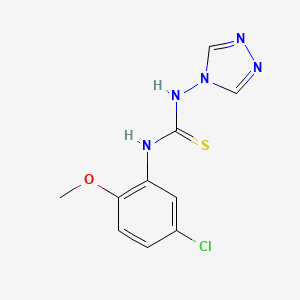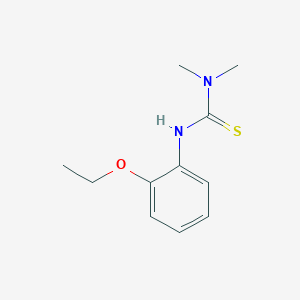
4-(2-furoyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as FPCA and has a molecular formula of C12H13N2O3. FPCA is a versatile compound that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of FPCA is not fully understood. However, studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPCA has been shown to have a range of biochemical and physiological effects. Studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPCA has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPCA is its versatility. FPCA has shown promising results in various scientific studies, making it a potential candidate for the development of fluorescent probes and anticancer drugs. However, one of the limitations of FPCA is its potential toxicity. Further studies are needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.
Direcciones Futuras
There are several future directions for the study of FPCA. One potential direction is the development of FPCA-based fluorescent probes for the detection of copper ions in biological systems. Another potential direction is the development of FPCA-based anticancer drugs. Further studies are also needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.
Métodos De Síntesis
The synthesis of FPCA involves the reaction of 2-furoyl chloride with piperazine in the presence of anhydrous potassium carbonate. The resulting product is then treated with sodium borohydride to yield FPCA. This method has been reported to yield FPCA in high purity and yield.
Aplicaciones Científicas De Investigación
FPCA has been studied extensively for its potential applications in various scientific fields. One of the primary applications of FPCA is in the development of fluorescent probes for the detection of metal ions. FPCA has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
FPCA has also been studied for its potential applications in cancer research. Studies have shown that FPCA can induce apoptosis in cancer cells by activating the caspase pathway. This makes FPCA a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-8-11-3-5-12(6-4-11)10(14)9-2-1-7-15-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYHYZSWJBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-carbonyl)piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)

